

Application Note & Protocol: A Robust, Scalable Synthesis of 1-(Hydroxymethyl)cyclopropaneacetonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Hydroxymethyl)cyclopropaneacetonitrile

Cat. No.: B049650

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Abstract

1-(Hydroxymethyl)cyclopropaneacetonitrile is a critical building block in modern medicinal chemistry, notably serving as a key intermediate in the synthesis of pharmaceuticals such as the leukotriene receptor antagonist Montelukast.[1][2][3] Its unique strained ring system combined with two reactive functional handles—a primary alcohol and a nitrile—makes it a valuable synthon for introducing the cyclopropyl moiety into complex molecular architectures. This document provides a detailed, reliable, and scalable two-step protocol for the synthesis of **1-(Hydroxymethyl)cyclopropaneacetonitrile** starting from commercially available cyclopropanemethanol. The methodology is based on a classic nucleophilic substitution pathway, which is robust and amenable to standard laboratory equipment.[4]

Introduction and Rationale

The synthesis of nitrile-containing compounds is a cornerstone of organic chemistry due to the versatility of the nitrile group, which can be hydrolyzed to carboxylic acids, reduced to primary amines, or used in various C-C bond-forming reactions. The target molecule, **1-(Hydroxymethyl)cyclopropaneacetonitrile** (CAS 152922-71-9), combines this functionality with a cyclopropyl scaffold, a structural motif known to enhance metabolic stability and binding affinity in drug candidates.

Several synthetic routes to this compound exist, including methods starting from pentaerythritol or γ -butyrolactone.^{[1][5][6]} However, many of these routes involve multiple steps, harsh reaction conditions, or costly starting materials. The protocol detailed herein was developed for its operational simplicity, high yields, and scalability. It follows a well-established two-step sequence:

- **Tosylation:** Conversion of the primary alcohol in cyclopropanemethanol to a tosylate ester. This transforms the hydroxyl group into an excellent leaving group for nucleophilic substitution.
- **Cyanation:** S_N2 displacement of the tosylate group with a cyanide salt to form the target nitrile.^{[4][7]}

This approach avoids the direct oxidation of the alcohol, which can be complex, and provides a reliable pathway to the desired product.^{[8][9][10]}

Overall Reaction Scheme

Figure 1: Two-step synthesis of **1-(Hydroxymethyl)cyclopropaneacetonitrile** from cyclopropanemethanol.

Mechanistic Considerations

The success of this protocol hinges on the principles of nucleophilic substitution. In Step 1, the lone pair of electrons on the oxygen atom of cyclopropanemethanol attacks the electrophilic sulfur atom of *p*-toluenesulfonyl chloride (TsCl). Pyridine acts as a mild base to neutralize the HCl byproduct, driving the reaction to completion.

In Step 2, the cyanide anion (CN^-), a potent nucleophile, attacks the electrophilic carbon adjacent to the tosylate group. The tosylate anion is an excellent leaving group due to its resonance stabilization, facilitating an irreversible S_N2 reaction. The choice of an aprotic polar solvent like DMSO is critical; it solvates the cation (Na^+) while leaving the cyanide anion relatively "bare," thereby enhancing its nucleophilicity and reaction rate.

Experimental Protocol

Materials and Equipment

Reagent / Material	Grade	Supplier	Notes
Cyclopropanemethanol ($\geq 99\%$)	Reagent	Sigma-Aldrich	CAS: 2516-33-8
p-Toluenesulfonyl chloride (TsCl)	ReagentPlus®, $\geq 99\%$	Sigma-Aldrich	Store in a desiccator.
Pyridine, anhydrous	$\geq 99.8\%$	Sigma-Aldrich	Store under inert gas.
Sodium Cyanide (NaCN)	$\geq 97\%$	Sigma-Aldrich	EXTREMELY TOXIC. [11]
Dichloromethane (DCM), anhydrous	$\geq 99.8\%$	Sigma-Aldrich	
Dimethyl sulfoxide (DMSO), anhydrous	$\geq 99.9\%$	Sigma-Aldrich	
Diethyl ether (Et ₂ O)	ACS Reagent	Fisher Scientific	
Saturated aq. NaHCO ₃	Lab-prepared		
2 M Hydrochloric Acid (HCl)	Lab-prepared		
Brine (Saturated aq. NaCl)	Lab-prepared		
Anhydrous Magnesium Sulfate (MgSO ₄)	For drying.		
Silica Gel	60 Å, 230-400 mesh	For column chromatography.	

Equipment:

- Round-bottom flasks (various sizes)
- Magnetic stirrer and stir bars

- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Glass column for chromatography
- Inert atmosphere setup (Nitrogen or Argon)
- Standard laboratory glassware

Step-by-Step Procedure

Step 1: Synthesis of Cyclopropylmethyl Tosylate

- To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add cyclopropanemethanol (5.0 g, 69.3 mmol) and anhydrous pyridine (30 mL).
- Cool the stirred solution to 0 °C using an ice-water bath.
- Add p-toluenesulfonyl chloride (14.6 g, 76.3 mmol, 1.1 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
- After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours.
- Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate). The disappearance of starting material indicates completion.
- Pour the reaction mixture slowly into 150 mL of ice-cold 2 M HCl. A white precipitate may form.
- Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

- Combine the organic layers and wash sequentially with 2 M HCl (2 x 50 mL), saturated aq. NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield cyclopropylmethyl tosylate as a colorless oil. The product is typically used in the next step without further purification.

Step 2: Synthesis of **1-(Hydroxymethyl)cyclopropaneacetonitrile**

- CAUTION: Sodium cyanide is fatal if swallowed, inhaled, or in contact with skin.[\[11\]](#)[\[12\]](#) All operations must be performed in a certified chemical fume hood. Wear appropriate PPE, including double gloves.[\[13\]](#) Have a cyanide antidote kit available.
- To a 250 mL round-bottom flask, add sodium cyanide (4.08 g, 83.2 mmol, 1.2 equiv) and anhydrous DMSO (80 mL).
- Stir the suspension at room temperature for 10 minutes.
- Add the crude cyclopropylmethyl tosylate (from Step 1, ~69.3 mmol) dissolved in a small amount of DMSO (10 mL) to the cyanide suspension dropwise.
- Heat the reaction mixture to 50-60 °C and stir for 6-8 hours.[\[6\]](#)[\[14\]](#) Monitor the reaction by TLC or GC-MS.
- After the reaction is complete, cool the mixture to room temperature and pour it into 250 mL of water.
- Extract the aqueous phase with ethyl acetate (4 x 100 mL).
- Combine the organic extracts and wash with brine (3 x 100 mL) to remove residual DMSO.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as a yellow-brown oil.
- Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes.

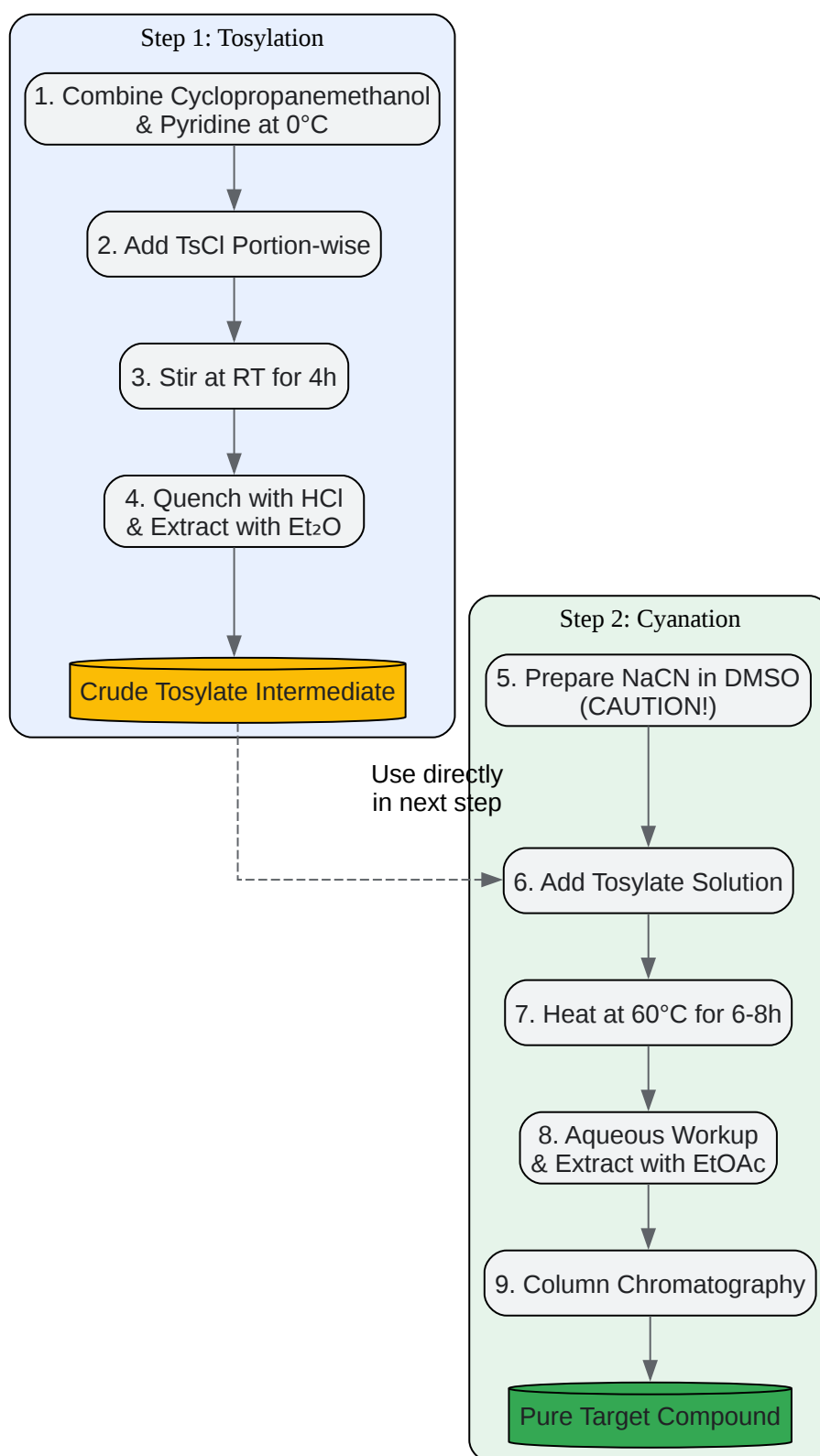
- Combine the pure fractions and remove the solvent under reduced pressure to yield **1-(Hydroxymethyl)cyclopropaneacetonitrile** as a pale yellow liquid.

Expected Results

Parameter	Expected Value
Step 1 Yield (Tosylate)	>95% (crude)
Step 2 Yield (Nitrile)	75-85% (after purification)
Appearance	Pale yellow liquid
Molecular Formula	C ₆ H ₉ NO[15]
Molecular Weight	111.14 g/mol [15]
Boiling Point	Approx. 140-141 °C at 20 mmHg[14]
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 3.61 (s, 2H), 2.60 (s, 2H), 0.75-0.65 (m, 4H).
¹³ C NMR (CDCl ₃ , 101 MHz)	δ (ppm): 119.5, 68.2, 23.5, 17.1, 13.8.

Workflow and Safety Visualizations

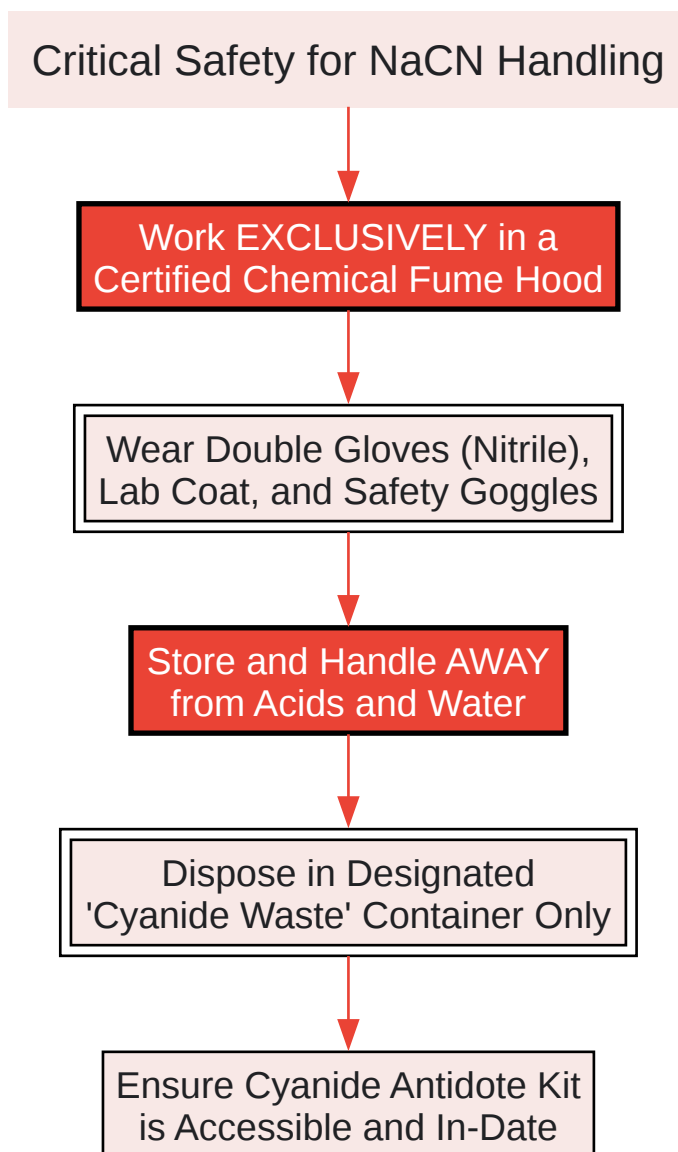
Synthetic Workflow Diagram



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Caption: High-level workflow for the two-step synthesis protocol.

Cyanide Safety Protocol



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Caption: Mandatory safety flowchart for handling sodium cyanide.

Troubleshooting

Issue	Possible Cause(s)	Recommended Solution(s)
Low yield in Step 1	Incomplete reaction; moisture in reagents.	Ensure anhydrous conditions. Extend reaction time. Check purity of TsCl.
Low yield in Step 2	Poor nucleophilicity of CN^- ; side reactions (elimination).	Ensure DMSO is anhydrous. Confirm tosylate formation in Step 1. Do not overheat the reaction.
Product difficult to purify	Residual DMSO or pyridine.	Perform thorough aqueous washes. Ensure brine washes are effective in removing DMSO.
No reaction in Step 2	Poor quality tosylate (hydrolyzed).	Use the tosylate intermediate immediately after preparation.

Conclusion

This application note details a reproducible and scalable two-step synthesis of **1-(Hydroxymethyl)cyclopropaneacetonitrile**. By converting the primary alcohol of cyclopropanemethanol into a tosylate leaving group followed by nucleophilic substitution with sodium cyanide, the target compound is obtained in good overall yield. The protocol emphasizes operational safety, particularly concerning the handling of highly toxic cyanide reagents, and provides a clear path for researchers requiring this valuable synthetic intermediate.

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